![molecular formula C31H28NO2P B14761199 N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is a chiral phosphine ligand known for its high yield and enantioselective synthesis results. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine involves several stepsThe reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods leverage asymmetric synthesis techniques to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield corresponding phosphine oxides, while reduction can lead to the formation of phosphine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine is widely used in scientific research due to its chiral properties. It serves as a ligand in enantioselective synthesis, aiding in the production of optically active compounds. In biology and medicine, it is used in the development of chiral drugs and catalysts. Industrial applications include its use in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. This selective binding is crucial for its role in enantioselective synthesis and drug development.
Comparaison Avec Des Composés Similaires
Compared to other chiral phosphine ligands, N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine stands out due to its high enantioselectivity and yield. Similar compounds include:
These compounds share similar structural features but differ in their specific applications and efficiency in enantioselective synthesis.
Propriétés
Formule moléculaire |
C31H28NO2P |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
InChI |
InChI=1S/C31H28NO2P/c1-32(2)35-33-27-15-13-23(21-9-5-3-6-10-21)25-17-19-31(29(25)27)20-18-26-24(22-11-7-4-8-12-22)14-16-28(34-35)30(26)31/h3-16H,17-20H2,1-2H3 |
Clé InChI |
UDYJCISEKJRHAL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1OC2=C3C(=C(C=C2)C4=CC=CC=C4)CCC35CCC6=C(C=CC(=C56)O1)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
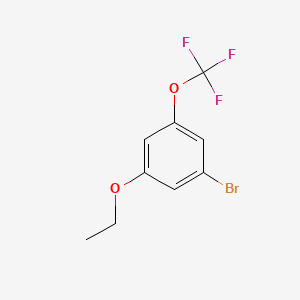
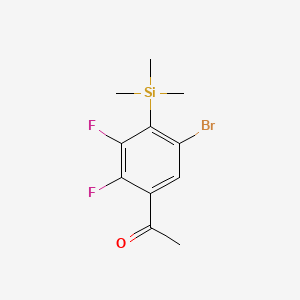
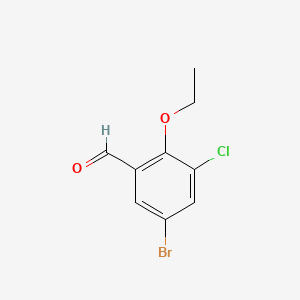
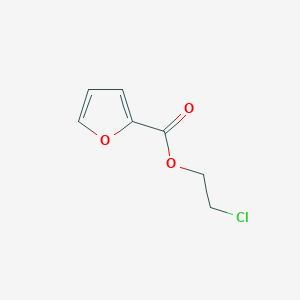
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
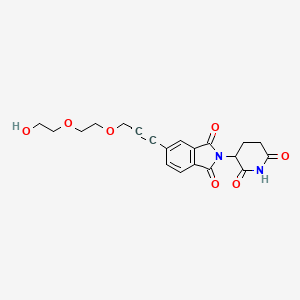
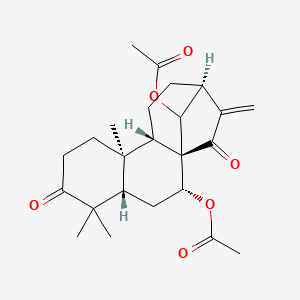

![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-ynylpyrimidine-2,4-dione](/img/structure/B14761170.png)
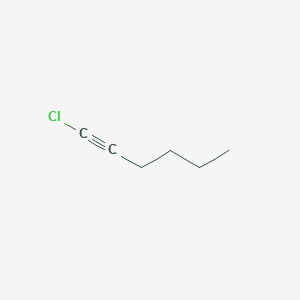
![4-[(4-Aminophenyl)disulfanyl]aniline chloride](/img/structure/B14761180.png)
![acetic acid;(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B14761184.png)
